molecular formula C10H11N3S2 B163297 VU0029251 CAS No. 330819-85-7

VU0029251

Cat. No.: B163297
CAS No.: 330819-85-7
M. Wt: 237.3 g/mol
InChI Key: WDDBZCKBRCTSOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

VU0029251 has several scientific research applications, including:

Mechanism of Action

Thienopyrimidines have been shown to exhibit anticancer activity through the inhibition of various enzymes and pathways . For example, Elmenier et al. synthesized and evaluated a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives as PI3K inhibitors against various isomers PI3Kα, β, and γ .

Future Directions

Thienopyrimidines represent a promising class of compounds in drug development, particularly for their anticancer activity . Future research will likely focus on optimizing the synthesis of these compounds, understanding their mechanism of action, and evaluating their safety and efficacy in preclinical and clinical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VU0029251 involves several key steps, starting with the formation of the cyclopenta[4,5]thieno[2,3-d]pyrimidine core. This is typically achieved through a series of cyclization reactions involving appropriate precursors. The introduction of the methylthio group and the amine functionality are critical steps that require specific reagents and conditions to ensure high yield and purity .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the compound’s synthesis likely involves scalable reactions that can be optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

VU0029251 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups .

Comparison with Similar Compounds

Similar Compounds

    MPEP (2-Methyl-6-(phenylethynyl)pyridine): A well-known mGluR5 antagonist that competes at the orthosteric site.

    Fenobam: Another mGluR5 antagonist with a different chemical structure and binding profile.

Uniqueness

VU0029251 is unique in its ability to partially inhibit mGluR5 activity through allosteric modulation, rather than direct competition. This property allows for more nuanced regulation of receptor activity, which can be advantageous in therapeutic contexts where complete inhibition is undesirable .

Properties

IUPAC Name

10-methylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S2/c1-14-10-12-8(11)7-5-3-2-4-6(5)15-9(7)13-10/h2-4H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDBZCKBRCTSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C2C3=C(CCC3)SC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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